2'-n-Butylamino-2'-deoxyadenosine
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Overview
Description
2’-n-Butylamino-2’-deoxyadenosine is a modified nucleoside analog. It is structurally similar to adenosine but features a butylamino group at the 2’ position of the ribose sugar. This modification can significantly alter its biochemical properties and interactions, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butylamino-2’-deoxyadenosine typically involves the modification of adenosineThe final step involves deprotection to yield the target compound .
Industrial Production Methods: Industrial production of 2’-n-Butylamino-2’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous-flow biosynthesis has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-n-Butylamino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .
Scientific Research Applications
2’-n-Butylamino-2’-deoxyadenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-n-Butylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
2’-Amino-2’-deoxyadenosine: Similar in structure but with an amino group instead of a butylamino group.
2’-Fluoro-2’-deoxyadenosine: Features a fluorine atom at the 2’ position.
2’-Methylamino-2’-deoxyadenosine: Contains a methylamino group at the 2’ position.
Uniqueness: 2’-n-Butylamino-2’-deoxyadenosine is unique due to the presence of the butylamino group, which can significantly alter its biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable for specific scientific and medical applications .
Properties
CAS No. |
134934-95-5 |
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Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-11(22)8(5-21)23-14(9)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
InChI Key |
VSLPTXCXLMRUTP-AOGLXQGOSA-N |
Isomeric SMILES |
CCCCN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCCCNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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